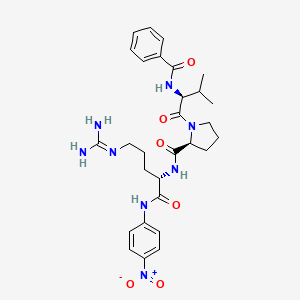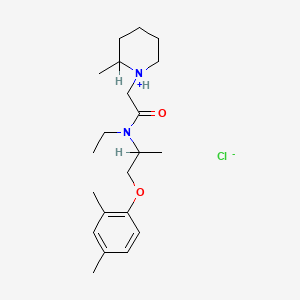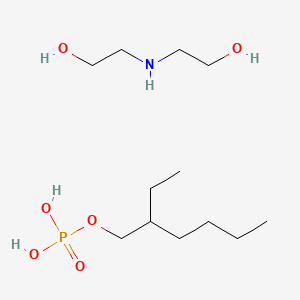
2-Ethylhexyl phosphate diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl phosphate diethanolamine salt is an organophosphorus compound that combines the properties of 2-ethylhexyl phosphate and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications, including as a plasticizer and in the extraction of metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl phosphate diethanolamine salt typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 2-ethylhexanol being 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of HCl gas. The temperature is then raised to 40-70°C, and the reaction continues for 1-4 hours. Finally, an NaOH solution is added, and the product is obtained through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl phosphate diethanolamine salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Involves the reduction of the phosphate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphate compounds, and substituted organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl phosphate diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a plasticizer in the production of plastics and as a solvent in the extraction of metals like uranium and rare earth elements
Wirkmechanismus
The mechanism of action of 2-ethylhexyl phosphate diethanolamine salt involves its interaction with molecular targets through its phosphate and diethanolamine groups. The phosphate group can form hydrogen bonds and ionic interactions with various biomolecules, while the diethanolamine group can interact with hydrophilic and hydrophobic regions of molecules. These interactions facilitate the compound’s role as a surfactant and its ability to solubilize and stabilize various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Similar in structure but lacks the diethanolamine group.
Diethanolamine: Contains the diethanolamine group but lacks the phosphate group.
2-Ethylhexyl phosphate: Contains the phosphate group but lacks the diethanolamine group
Uniqueness
2-Ethylhexyl phosphate diethanolamine salt is unique due to its combination of phosphate and diethanolamine groups, which impart both surfactant properties and the ability to interact with a wide range of molecules. This makes it particularly useful in applications requiring solubilization and stabilization of compounds.
Eigenschaften
CAS-Nummer |
73070-48-1 |
|---|---|
Molekularformel |
C12H30NO6P |
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
2-ethylhexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-3-5-6-8(4-2)7-12-13(9,10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
AMQKEJDPYCXDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(O)O.C(CO)NCCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


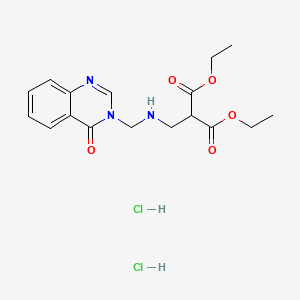


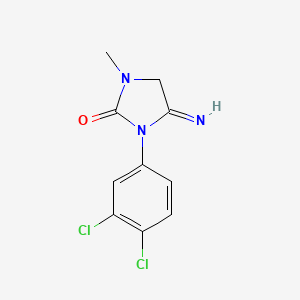
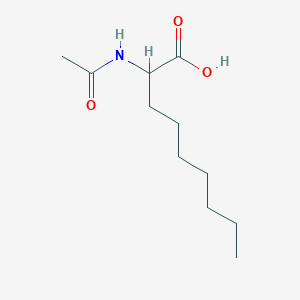
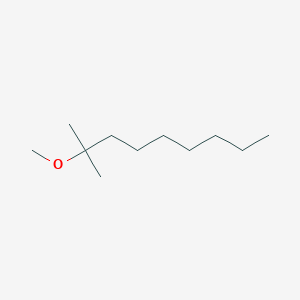
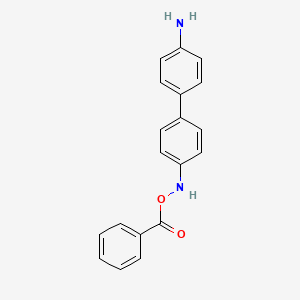
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
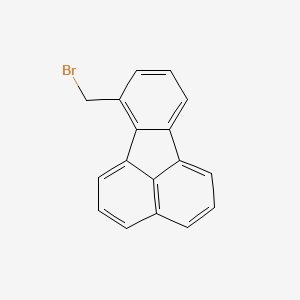

![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
